3-({[1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic way of naming chemical substances based on their structure . The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms in the molecule.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes the conditions required for the reactions, the products formed, and the mechanisms of the reactions .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties (UV-Vis, IR, NMR, etc.) may also be included .Scientific Research Applications
Chemical Synthesis and Catalysis
Research in the field of chemical synthesis often explores novel methodologies for constructing complex molecules, including pyrazolopyrimidin derivatives. For instance, the work by Reddy and Nagaraj (2008) discusses the regioselective synthesis of 8,8'-methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles, showcasing the use of p-toluene sulfonic acid in catalyzing cyclization reactions Reddy & Nagaraj, 2008. This highlights the role of catalysis in facilitating the formation of complex heterocyclic structures, which is pertinent to the synthesis of compounds like the one .
Heterocyclic Compound Synthesis
The synthesis of new heterocyclic compounds, such as pyrazolo[4,3-d]pyrimidine derivatives, is a significant area of research due to their potential biological activities. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of novel pyrazole derivatives with potential antimicrobial and anticancer activities, demonstrating the versatility of pyrazolopyrimidines in medicinal chemistry Hafez, El-Gazzar, & Al-Hussain, 2016. Such studies underscore the scientific interest in developing new methods for creating compounds with significant heterocyclic cores.
Antimicrobial and Anticancer Research
Research on heterocyclic compounds often targets their potential antimicrobial and anticancer properties. For instance, Amr et al. (2016) synthesized and evaluated the antimicrobial activity of certain novel compounds, demonstrating the ongoing efforts to discover new therapeutic agents Amr et al., 2016. This reflects the broader scientific interest in exploring the biological applications of complex molecules, including those related to the query compound.
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between synthetic compounds and biological targets. Nayak and Poojary (2019) characterized a triazole-thione derivative and explored its potential inhibitory action through docking studies Nayak & Poojary, 2019. Such research is indicative of the broader scientific efforts to link chemical synthesis with biological relevance, providing insights into how novel compounds might interact with specific molecular targets.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylmethyl]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S/c1-5-29-23-22(17(3)27-29)26-25(28(24(23)31)13-18-8-6-16(2)7-9-18)33-15-20-12-19(14-30)10-11-21(20)32-4/h6-12,14H,5,13,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYYSXAJLFVJSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC4=C(C=CC(=C4)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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